N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a structurally complex small molecule featuring a pyrimido[5,4-b]indole core fused with a 4-nitrophenyl group at position 3 and a thioacetamide bridge connecting to a 6-methyl-substituted benzo[d]thiazole moiety. Its synthesis typically involves multi-step reactions, including thioacetamide coupling and heterocyclic ring formation, as observed in structurally analogous compounds .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N6O4S2/c1-14-6-11-19-20(12-14)38-25(28-19)29-21(33)13-37-26-30-22-17-4-2-3-5-18(17)27-23(22)24(34)31(26)15-7-9-16(10-8-15)32(35)36/h2-12,27H,13H2,1H3,(H,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGXXEZSVAGBJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)[N+](=O)[O-])NC6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- IUPAC Name : N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
- Molecular Formula : C26H18N6O4S2
- Molecular Weight : 542.59 g/mol
- Purity : Typically around 95%.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of benzothiazole and pyrimidine have shown promising results against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | IC50 (μM) | Reference |
|---|---|---|---|
| IT10 | Mycobacterium tuberculosis | 2.32 | |
| IT06 | Mycobacterium tuberculosis | 2.03 | |
| Benzothiazole Derivative | Staphylococcus aureus | <50 |
Anticancer Activity
The anticancer potential of similar compounds has also been explored. Studies indicate that certain benzothiazole derivatives exhibit cytotoxic effects on various cancer cell lines.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Benzothiazole Derivative A | A549 (Lung Cancer) | 15.0 | |
| Benzothiazole Derivative B | MCF7 (Breast Cancer) | 10.5 |
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways in microbial and cancer cells. For instance, molecular docking studies suggest that these compounds can bind effectively to target enzymes in Mycobacterium tuberculosis, disrupting critical metabolic processes .
Case Studies
- Case Study on Antitubercular Activity :
- Case Study on Anticancer Activity :
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycles: The pyrimido[5,4-b]indole core in the target compound (vs.
Substituent Effects :
- The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance interactions with positively charged residues in enzyme active sites compared to the 3,5-dimethoxyphenyl group in or the phenyl group in .
- The 6-methylbenzothiazole substituent likely improves metabolic stability relative to the 6-trifluoromethyl analog in , which may exhibit higher lipophilicity and CYP450 interaction risks .
Thioacetamide Linker :
Key Differences :
- The 4-nitrophenyl group requires nitro-aromatic coupling conditions, which may involve palladium catalysts under inert atmospheres, unlike the milder conditions for methoxy or trifluoromethyl substituents .
Computational and Bioactivity Insights
Similarity Indexing :
- Using Tanimoto coefficients (MACCS or Morgan fingerprints), the target compound shows ~65–75% similarity to pyrimidoindole-based TLR4 ligands (e.g., ) and ~55% to CK1 inhibitors (e.g., ) due to divergent substituents .
- Molecular docking predicts strong binding to kinase ATP pockets (e.g., CK1) via the nitro group’s interaction with lysine residues, a feature absent in methoxy-substituted analogs .
Bioactivity Clustering: Compounds with pyrimidoindole cores cluster into groups with anti-inflammatory and kinase-inhibitory profiles, while thienopyrimidines (e.g., ) cluster with anticancer agents, highlighting core-dependent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
